molecular formula C11H11IO3 B8213717 3-(Cyclopropylmethoxy)-4-iodobenzoic acid

3-(Cyclopropylmethoxy)-4-iodobenzoic acid

Cat. No.: B8213717
M. Wt: 318.11 g/mol
InChI Key: VFVVXGDKJYVULN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopropylmethoxy)-4-iodobenzoic acid is a useful research compound. Its molecular formula is C11H11IO3 and its molecular weight is 318.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Synthesis : A study by Shaojie (2011) on the synthesis of 3,4-dimethyl-2-iodobenzoic acid, a key intermediate for vascular disrupting agents, might indicate that 3-(Cyclopropylmethoxy)-4-iodobenzoic acid could also serve as an intermediate in synthesizing therapeutic agents or other organic compounds (Shaojie, 2011).

  • Oxidation and Reduction Reactions : -o-Iodosylbenzoic acid and o-iodoxybenzoic acid (IBX) are used in oxidation reactions, suggesting that this compound might have similar applications in forming -hydroxydimethyl-acetals and other oxidized organic compounds (Moriarty & Hou, 1984); (Nicolaou et al., 2002).

  • Crystallography and Material Science : Cyclopropylammonium 4-iodobenzoate's unique crystal structure indicates potential applications in materials science and crystallography, which could be relevant for this compound as well (Lemmerer, 2012).

  • Heterocyclic Compound Synthesis : Iodobenzoic acid derivatives are used in synthesizing various heterocyclic compounds, indicating potential applications of this compound in pharmaceuticals and organic chemistry (Nicolaou et al., 2002).

  • Hypervalent Iodine Chemistry : Studies on hypervalent iodine reagents suggest that this compound could be involved in various organic transformations and recycling in reaction mixtures (Yusubov et al., 2008).

  • Environmental Biodegradation : Research on the biodegradation of iodobenzoic acids in wastewater treatment plants might suggest environmental implications and degradation pathways for this compound (Santos et al., 1999).

Properties

IUPAC Name

3-(cyclopropylmethoxy)-4-iodobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IO3/c12-9-4-3-8(11(13)14)5-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVVXGDKJYVULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Cyclopropylmethoxy)-4-iodobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-(Cyclopropylmethoxy)-4-iodobenzoic acid
Reactant of Route 3
Reactant of Route 3
3-(Cyclopropylmethoxy)-4-iodobenzoic acid
Reactant of Route 4
Reactant of Route 4
3-(Cyclopropylmethoxy)-4-iodobenzoic acid
Reactant of Route 5
Reactant of Route 5
3-(Cyclopropylmethoxy)-4-iodobenzoic acid
Reactant of Route 6
Reactant of Route 6
3-(Cyclopropylmethoxy)-4-iodobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.